2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetohydrazide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Scaffold-series variability undermines kinase inhibitor reproducibility. 2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetohydrazide (CAS 477862-29-6) is a structurally distinct thienopyrimidine chemotype with a para-phenoxy acetohydrazide tail that differentiates it from acid, ester, and amide analogs in the series. · Unique acetohydrazide handle enables hydrazone/Schiff-base library synthesis targeting kinase ATP sites. · Computed TPSA (118 Ų) and HBD count (2) provide a reference point for ADME structure-activity studies. · Catalogued in PubChem screening collections (CID 3829539); suitable for phenotypic or diversity-oriented screening.

Molecular Formula C16H14N4O2S
Molecular Weight 326.37
CAS No. 477862-29-6
Cat. No. B2445571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetohydrazide
CAS477862-29-6
Molecular FormulaC16H14N4O2S
Molecular Weight326.37
Structural Identifiers
SMILESC1=CSC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCC(=O)NN
InChIInChI=1S/C16H14N4O2S/c17-20-15(21)10-22-12-5-3-11(4-6-12)16-18-8-7-13(19-16)14-2-1-9-23-14/h1-9H,10,17H2,(H,20,21)
InChIKeyOBTDFJYJHUZPMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetohydrazide (CAS 477862-29-6): Compound Class and Baseline Identity for Procurement


2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetohydrazide (CAS 477862-29-6, molecular formula C₁₆H₁₄N₄O₂S, molecular weight 326.37 g/mol) is a synthetic small molecule belonging to the thienopyrimidine class . Its structure comprises a 2-thienyl group at the 4-position of a pyrimidine ring, which is further linked via a para-phenoxy spacer to an acetohydrazide terminal moiety [1]. Computed physicochemical descriptors include an XLogP3-AA of 1.8, topological polar surface area of 118 Ų, two hydrogen bond donors, and six hydrogen bond acceptors [1]. The compound is catalogued in the PubChem database (CID 3829539) and is primarily available through chemical suppliers as a research tool, with no reported clinical development status [1].

Why Close Analogs of 2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetohydrazide Cannot Be Treated as Interchangeable


Within the 2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy} scaffold series, relatively minor structural modifications produce measurable shifts in computed molecular properties that are relevant to solubility, permeability, and target engagement. The acetohydrazide terminal group distinguishes CAS 477862-29-6 from its carboxylic acid analog (CAS 477870-17-0), the methyl propanoate ester (CAS 477856-51-2), the azepanyl ethanone analog (CAS 477889-43-3), and the thienylmethyl acetamide derivative (CAS 477888-55-4) [1]. These functional group variations alter hydrogen bond donor/acceptor counts and lipophilicity, which have been demonstrated in broader thienopyrimidine medicinal chemistry programs to affect kinase selectivity profiles and metabolic stability . Consequently, generic substitution within this scaffold series is unlikely to preserve biological activity without introducing confounding variables in experimental outcomes .

Quantitative Differentiation of 2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetohydrazide Against Closest Structural Analogs


Hydrogen Bond Donor Capacity Differentiates the Acetohydrazide from the Carboxylic Acid Analog

The acetohydrazide terminal group of CAS 477862-29-6 provides two hydrogen bond donors (HBD = 2), compared to one HBD for the carboxylic acid analog CAS 477870-17-0 [1][2]. This difference is relevant for target binding interactions, as the additional donor can engage in extra hydrogen bonding with kinase hinge regions observed in thienopyrimidine co-crystal structures [3].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Lipophilicity (XLogP3) Variation Across the Phenoxy-Thienopyrimidine Scaffold Series

CAS 477862-29-6 has a computed XLogP3-AA of 1.8 [1]. The carboxylic acid analog (CAS 477870-17-0) has a predicted XLogP3 of approximately 1.5, while the methyl propanoate ester analog (CAS 477856-51-2) has higher predicted lipophilicity . This places the hydrazide in an intermediate lipophilicity range within the scaffold series, balancing aqueous solubility and membrane permeability considerations [2].

Drug-likeness ADME Prediction Scaffold Optimization

Topological Polar Surface Area (TPSA) Distinguishes the Hydrazide from Amide and Ester Analogs

The computed TPSA of CAS 477862-29-6 is 118 Ų [1]. The carboxylic acid analog has a higher TPSA (~96 Ų), while the methyl ester analog has a lower TPSA . The hydrazide's TPSA is close to the accepted threshold of 140 Ų for oral bioavailability, but the additional nitrogen atoms contribute to a higher value than the ester, potentially affecting passive membrane permeability in cell-based assays [2].

Membrane Permeability Oral Bioavailability Physicochemical Descriptors

Rotatable Bond Count and Conformational Flexibility Relative to Scaffold Analogs

CAS 477862-29-6 has a computed rotatable bond count of 5 [1]. The core scaffold analogs share the same phenoxy linker (2 bonds) and thienyl-pyrimidine junction (1 bond), but differ in the terminal group rotatable bonds. Higher rotatable bond count compared to the more rigid amide analog (CAS 477888-55-4) may increase conformational entropy, potentially affecting binding affinity and selectivity profiles observed across the thienopyrimidine kinase inhibitor class [2].

Conformational Analysis Entropic Binding Penalty Ligand Efficiency

Limitation of Available Target-Specific Quantitative Activity Data for This Exact Compound

As of the date of this evidence guide, no primary research publications or patents have been identified that report quantitative biological activity data (e.g., IC₅₀, Kᵢ, EC₅₀) specifically for CAS 477862-29-6 against a defined molecular target with a direct comparator compound under identical assay conditions [1]. The compound is catalogued as part of the Oprea screening library (Oprea1_450756) [1], and its carboxylic acid analog (CAS 477870-17-0) has been screened in multiple high-throughput assays including a regulator of G-protein signaling 4 (RGS4) assay (Johns Hopkins Ion Channel Center) and a caspase-3 activation assay (The Scripps Research Institute), but specific activity values have not been disclosed . Selection of this compound should therefore be based primarily on its unique structural and physicochemical profile within the scaffold series, with the understanding that target-specific potency data remains to be generated by the end user [2].

Data Availability Procurement Risk Screening Library

Recommended Application Scenarios for 2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetohydrazide Based on Established Evidence


Medicinal Chemistry: Hydrazide-Directed Library Synthesis and Derivatization

The acetohydrazide group serves as a reactive handle for generating hydrazone, Schiff base, and heterocyclic derivatives. This compound is suitable as a starting material for focused library synthesis targeting kinase ATP-binding sites, where the thienopyrimidine core is a validated pharmacophore [1]. The two hydrogen bond donors and intermediate lipophilicity (XLogP3 = 1.8) provide a balance of solubility and target engagement potential for hit-to-lead optimization [2].

Physicochemical Benchmarking Against Carboxylic Acid and Ester Scaffold Analogs

Researchers comparing the ADME properties of thienopyrimidine derivatives can use CAS 477862-29-6 as a reference point within the phenoxy-thienopyrimidine series. Its TPSA (118 Ų) and HBD count (2) are distinct from the acid and ester analogs, allowing systematic evaluation of functional group effects on solubility, permeability, and metabolic stability without introducing changes to the core scaffold [1][2].

Kinase Profiling Panel Inclusion as a Novel Chemotype

Given the established precedent for thienopyrimidines as Src family kinase inhibitors and p38 kinase inhibitors (IC₅₀ values in the nanomolar range for optimized analogs) [3], CAS 477862-29-6 can be included in kinase selectivity panels as a structurally distinct chemotype. Its unique substitution pattern—2-thienyl at the pyrimidine 4-position combined with a para-phenoxy acetohydrazide tail—differs from previously reported thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine kinase inhibitor scaffolds [3].

Academic Screening Library Procurement for Phenotypic Assays

Catalogued as Oprea1_450756 in the PubChem screening collection [1], this compound is suitable for academic laboratories conducting phenotypic or target-agnostic screening campaigns. Its physicochemical profile (MW 326.4, XLogP3 1.8, rotatable bonds 5) places it within drug-like chemical space, making it a reasonable addition to diversity-oriented screening sets where scaffold novelty is valued over pre-existing target annotation [1][2].

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